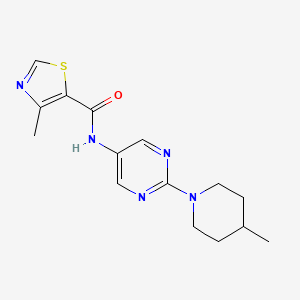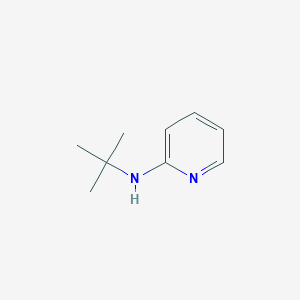
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-diethoxyethyl group and two methyl groups at the 1 and 4 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 2,2-diethoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the diethoxyethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like AlCl3 or FeCl3.
Major Products Formed
Oxidation: Formation of 2-(2,2-diethoxyethyl)-1,4-dimethylbenzoic acid.
Reduction: Formation of 2-(2,2-diethoxyethyl)-1,4-dimethylbenzyl alcohol.
Substitution: Formation of various alkylated or acylated derivatives of the benzene ring.
Scientific Research Applications
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Diethoxyethyl)benzene: Lacks the two methyl groups on the benzene ring.
1,4-Dimethylbenzene (p-xylene): Lacks the 2,2-diethoxyethyl group.
2,2-Diethoxyethylbenzene: Similar structure but without the methyl groups on the benzene ring.
Uniqueness
2-(2,2-Diethoxyethyl)-1,4-dimethylbenzene is unique due to the presence of both the 2,2-diethoxyethyl group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-(2,2-diethoxyethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-5-15-14(16-6-2)10-13-9-11(3)7-8-12(13)4/h7-9,14H,5-6,10H2,1-4H3 |
InChI Key |
FUMXCBSIXSZNBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=C(C=CC(=C1)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


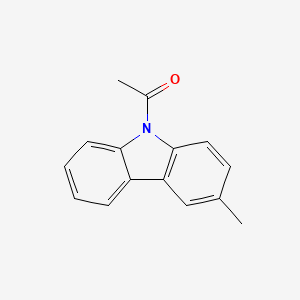
![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
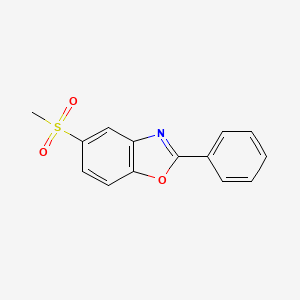
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119185.png)
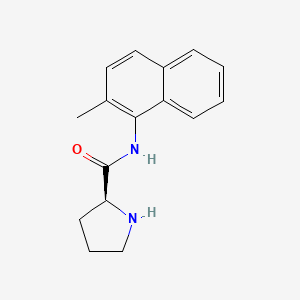



![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
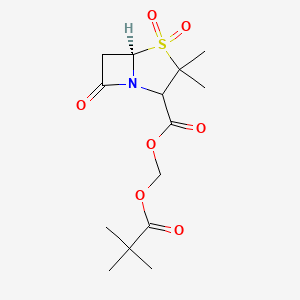
![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
